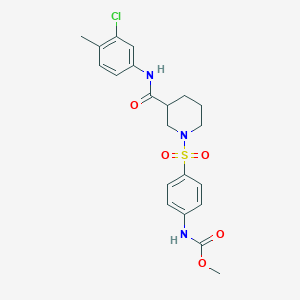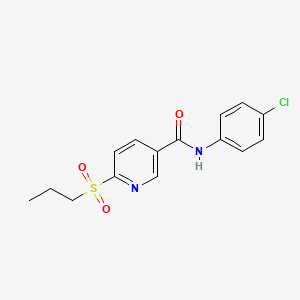
N-(4-chlorophenyl)-6-(propylsulfonyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-6-(propylsulfonyl)nicotinamide is a chemical compound. It likely contains a chlorophenyl group, a propylsulfonyl group, and a nicotinamide group .
Molecular Structure Analysis
The molecular structure of a similar compound, 4-AMINO-N-(4-CHLORO-PHENYL)-BENZENESULFONAMIDE, includes a benzene ring substituted with an amino group and a chlorophenyl group . The structure of this compound would likely be similar, with the addition of a propylsulfonyl group.Scientific Research Applications
Fluorescent Analog Development The synthesis of nicotinamide 1,N(6)-ethenoadenine dinucleotide, a fluorescent analog of the coenzyme nicotinamide adenine dinucleotide, highlights the potential for developing novel fluorescent probes for biochemical research. This analog demonstrates reasonable activity in dehydrogenase-catalyzed reactions, indicating its utility in studying enzymatic processes and intramolecular interactions disrupted by enzymatic hydrolysis (Barrio, Secrist, & Leonard, 1972).
Herbicidal Activity and SAR Study Research into nicotinic acid derivatives has led to the discovery of novel compounds with significant herbicidal activity. This includes the synthesis of N-(arylmethoxy)-2-chloronicotinamides, which exhibit promising herbicidal properties against specific weeds. Such studies contribute to the development of new, natural-product-based herbicides, showcasing the agricultural applications of nicotinamide derivatives (Yu et al., 2021).
Nicotinamide's Role in Cellular Energy Metabolism Nicotinamide participates in cellular energy metabolism, influencing oxidative stress and modulating multiple pathways related to cellular survival and death. Its role extends to modulating cellular pathways involving forkhead transcription factors, sirtuins, and other critical proteins, highlighting its potential in treating a range of disorders including immune dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).
Metabolic Fate in Higher Plants Studies on the metabolism of nicotinamide in plants reveal its conversion to nicotinic acid for nucleotide synthesis, alongside its incorporation into trigonelline and nicotinic acid 1N-glucoside. This metabolism differs across species and organs, affecting the formation of nicotinic acid conjugates and indicating the diverse biological roles of nicotinamide in plant physiology (Matsui et al., 2007).
Therapeutic Strategy for Parkinson's Disease Research on nicotinamide adenine dinucleotide phosphate oxidase inhibitors like diphenyleneiodonium for Parkinson's disease models shows significant attenuation of progressive dopaminergic degeneration. This suggests the potential of nicotinamide derivatives in neuroprotective strategies against chronic neuroinflammation and neurodegeneration, with implications for clinical trials in Parkinson's disease patients (Wang et al., 2015).
Properties
IUPAC Name |
N-(4-chlorophenyl)-6-propylsulfonylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-2-9-22(20,21)14-8-3-11(10-17-14)15(19)18-13-6-4-12(16)5-7-13/h3-8,10H,2,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSCSBUGSIRFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
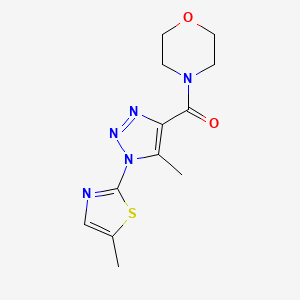
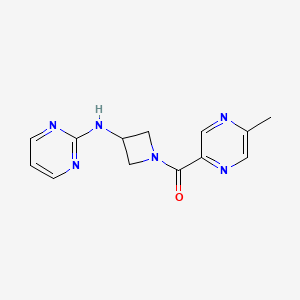

![4-[2-[(2-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B2673353.png)
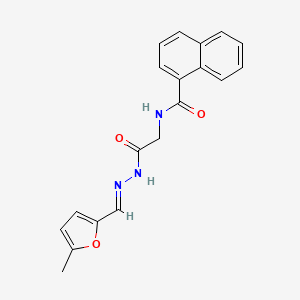
![2-[(4-Ethylphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2673356.png)
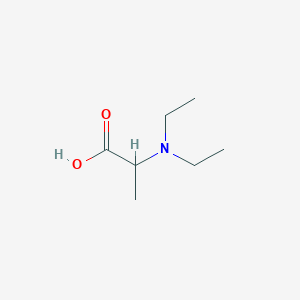

![Tert-butyl 4-[1-(4-hydroxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate](/img/structure/B2673360.png)
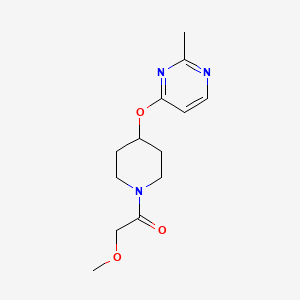
![5-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B2673363.png)


